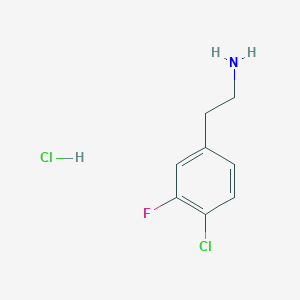

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

Übersicht

Beschreibung

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN . It is a solid substance and is used for research purposes.

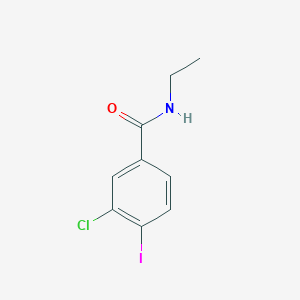

Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride consists of a two-ring system with one chlorine and one fluorine atom attached to the phenyl ring . The molecular weight of the compound is 210.07 g/mol .Physical And Chemical Properties Analysis

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a solid substance . It has a molecular weight of 210.07 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Multifunctional Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a structurally similar compound, serves as a multifunctional biocide effective against bacteria, fungi, and algae in cooling water systems. Its additional role in biofilm and corrosion inhibition highlights its versatility in both laboratory and field settings (Walter & Cooke, 1997).

Histamine H1-Agonistic Activity

Research on 2-phenylhistamines, which share a similar structural motif, indicates that certain substitutions on the phenyl ring, including halogenation, significantly enhance histamine H1-agonistic activity. This is particularly evident in compounds like 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine, which has demonstrated notable potency and selectivity as an H1-agonist (Zingel, Elz, & Schunack, 1990).

Selective Optical Detection of Mercury

A novel compound based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, linked to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, has been developed for the selective detection of Hg2+. Its ability to indicate Hg2+ binding via fluorescence quenching and chromogenic changes is significant for environmental monitoring (Wanichacheva et al., 2009).

Antiamoebic Activity

Chalcones bearing an N-substituted ethanamine tail, synthesized via a reaction involving 2-chloro N-substituted ethanamine hydrochloride, have shown promising antiamoebic activity. This indicates potential applications in treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this chemical . In case of contact, immediate medical attention is required .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWZVNGYSIRRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride | |

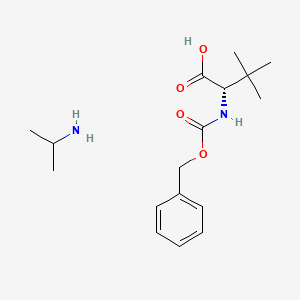

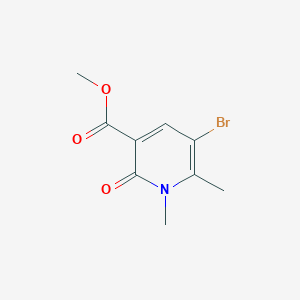

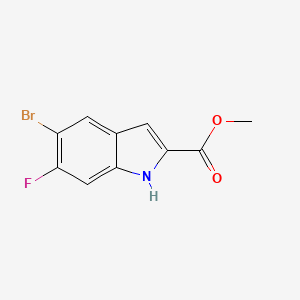

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)

![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)